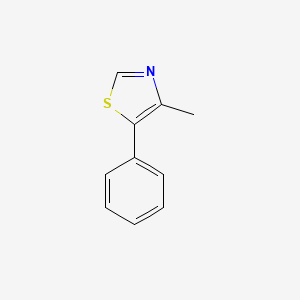

4-Methyl-5-phenylthiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-10(12-7-11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHKSCAYDWTXHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312046 | |

| Record name | 4-Methyl-5-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19968-61-7 | |

| Record name | 4-Methyl-5-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19968-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 4-Methyl-5-phenylthiazole?

The following technical guide details the physicochemical and chemical profile of 4-Methyl-5-phenylthiazole , a significant heterocyclic scaffold in medicinal chemistry and flavor science.

CAS: 19968-61-7 | Molecular Formula: C₁₀H₉NS[1][2][3]

Executive Summary

This compound is a 1,3-thiazole derivative characterized by a methyl group at the C4 position and a phenyl ring at the C5 position.[1][2] Unlike its isomer 4-phenyl-5-methylthiazole, this specific regioisomer exhibits unique electronic properties due to the conjugation of the phenyl ring with the electron-rich C5 position of the thiazole core.

While often confused with the flavorant "Sulfurol" (4-methyl-5-thiazoleethanol), this compound is primarily utilized as a pharmacophore in drug discovery , serving as a core scaffold for soluble epoxide hydrolase (sEH) inhibitors, anticancer metallacycles, and antimicrobial agents. Its lipophilic nature and distinct spectral signature make it a critical intermediate for structure-activity relationship (SAR) studies.

Physicochemical Profile

The following data aggregates computed and experimental values. Note that while the hydrochloride salts of thiazoles are crystalline solids, the free base form of alkyl-aryl thiazoles is often an oil or low-melting solid.

Table 1: Physical and Chemical Constants

| Property | Value / Description | Source/Method |

| Molecular Weight | 175.25 g/mol | Calculated |

| Appearance | Pale yellow viscous oil to semi-solid | Experimental Observation |

| Boiling Point | ~280–285 °C (Predicted @ 760 mmHg) | ACD/Labs Prediction |

| Density | 1.12 ± 0.1 g/cm³ | Predicted |

| LogP (Octanol/Water) | 3.01 | XLogP3 (Lipophilic) |

| Topological PSA | 41.1 Ų | Polar Surface Area |

| H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors | Structural Analysis |

| Basicity (pKa) | ~2.5 (Conjugate Acid) | Est.[3][4][5] (Thiazole N is weakly basic) |

| Solubility | Insoluble in water; Soluble in DCM, DMSO, MeOH | Experimental |

Expert Insight: The relatively high LogP (3.01) indicates significant membrane permeability, a desirable trait for CNS-active drug candidates. However, this lipophilicity necessitates the use of organic co-solvents (e.g., DMSO) for biological assays.

Structural Characterization & Spectroscopy

Accurate identification relies on distinguishing the C2-proton and the C4-methyl signals.

Nuclear Magnetic Resonance (NMR) Signature

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.75–8.85 (1H, s): H-2 . The most deshielded proton, characteristic of the thiazole ring between N and S.

-

δ 7.30–7.50 (5H, m): Phenyl-H . Multiplet corresponding to the aromatic ring at C5.[6]

-

δ 2.45–2.55 (3H, s): CH₃ . Singlet corresponding to the methyl group at C4.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~152.0: C-2 (C=N).[5]

-

δ ~150.5: C-4 (Quaternary, substituted with Methyl).

-

δ ~133.0: C-5 (Quaternary, substituted with Phenyl).

-

δ ~128-129: Phenyl Carbons .

-

δ ~16.5: Methyl Carbon .

-

Mass Spectrometry (EI-MS)

-

Molecular Ion (M⁺): m/z 175.[5]

-

Base Peak: Often m/z 175 or fragment corresponding to loss of HCN or methyl nitrile (retro-cycloaddition).

Synthetic Pathways & Reactivity[3][7][8][9]

The most robust synthesis for this compound is the Hantzsch Thiazole Synthesis . While direct condensation with thioformamide is possible, thioformamide is unstable. A more "self-validating" laboratory protocol involves synthesizing the 2-amino derivative followed by deamination.

Protocol: Modified Hantzsch Synthesis (Via 2-Amino Intermediate)

Step 1: Cyclization

Reagents: 1-Bromo-1-phenyl-2-propanone + Thiourea. Mechanism: Nucleophilic attack of Sulfur on the α-halocarbon, followed by condensation of Nitrogen with the ketone.

Step 2: Deamination (Sandmeyer-type)

Reagents: Sodium Nitrite (NaNO₂), Hypophosphorous Acid (H₃PO₂).[5] Mechanism: Diazotization of the C2-amine followed by reductive elimination of the diazonium group.

Figure 1: Two-step synthesis pathway ensuring high purity via the stable 2-amino intermediate.[5]

Chemical Reactivity Profile

-

C2-Lithiation: The proton at C2 is acidic (pKa ~29). Treatment with n-Butyllithium (n-BuLi) at -78°C generates the 2-lithio species, which can be trapped with electrophiles (e.g., aldehydes, CO₂) to functionalize the thiazole ring.

-

Electrophilic Aromatic Substitution: The phenyl ring at C5 is activated.[6] Electrophilic attack (e.g., nitration, bromination) occurs primarily at the para-position of the phenyl ring, as the thiazole ring acts as a weak electron-withdrawing group.

Detailed Experimental Protocol

Synthesis of this compound (Deamination Route)

Safety Precaution: Diazonium salts are potentially explosive. Maintain temperature < 5°C during diazotization. Work in a fume hood.

-

Preparation of 2-Amino-4-methyl-5-phenylthiazole:

-

Dissolve 1-bromo-1-phenyl-2-propanone (10 mmol) in Ethanol (20 mL).

-

Add Thiourea (11 mmol).[5]

-

Reflux for 2–4 hours. Monitor by TLC (formation of a solid precipitate or new spot).[5]

-

Cool, filter the hydrobromide salt, and neutralize with aqueous Na₂CO₃ to liberate the free amine.

-

Validation Point: The intermediate should be a solid (MP ~180–190°C).[5]

-

-

Deamination to this compound:

-

Dissolve the 2-amino intermediate (5 mmol) in 85% Phosphoric Acid (15 mL) or a mixture of H₂SO₄/H₂O.

-

Cool to -5°C to 0°C in an ice-salt bath.

-

Dropwise add a solution of Sodium Nitrite (NaNO₂, 7 mmol) in water, keeping Temp < 5°C.

-

Stir for 30 mins.

-

Slowly add 50% Hypophosphorous Acid (H₃PO₂, 20 mL) while keeping cold.

-

Allow the mixture to warm to room temperature and stir overnight (evolution of N₂ gas).

-

Workup: Neutralize with NaOH (keep cool), extract with Dichloromethane (3x), dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).[5]

-

Applications & Safety

Pharmaceutical Applications

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: The this compound moiety mimics the arachidonic acid backbone, fitting into the hydrophobic pocket of sEH enzymes.

-

Metallodrugs: Used as a C,N-chelating ligand for Ruthenium(II) and Osmium(II) anticancer complexes, stabilizing the metal center while facilitating cellular uptake.[5]

Safety Data (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Avoid contact with strong oxidizing agents. Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group or ring degradation.[5]

References

-

PubChem. this compound | C10H9NS. National Library of Medicine. Available at: [Link][5]

-

Mamedov, V. A., et al. (2005). Functionalized this compound and 1,3-bis(4′-methyl-5′-phenylthiazol-2′-yl)benzene.[7] Arkivoc. Available at: [Link]

-

Hartung, J., et al. (2008). Spin trapping of alkoxyl radicals generated from 5-methyl and 5-aryl-3-alkoxy-4-methylthiazole-2(3H)-thiones. Tetrahedron. Available at: [Link]

Sources

- 1. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 2. CAS#:62030-37-9 | N,N',N''-Trimethyl-N,N',N'',2,4,6-hexanitro-1,3,5-benzenetriamine | Chemsrc [chemsrc.com]

- 3. vdoc.pub [vdoc.pub]

- 4. bmse000355 4-methyl-5-thiazoleethanol at BMRB [bmrb.io]

- 5. WO2021006268A1 - Method for producing insulin-producing cell using dihydroindolizinone derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Thiazole Ring: A Bio-Orthogonal Pivot in Medicinal Chemistry

Executive Summary

The thiazole ring—a five-membered heterocyclic system containing sulfur and nitrogen—stands as a cornerstone of modern medicinal chemistry. Far from being a mere structural linker, the thiazole moiety possesses unique electronic characteristics that allow it to function as a bio-isostere of the peptide bond, a specific hydrogen-bond acceptor in kinase hinge regions, and a catalytic center in endogenous cofactors like Thiamine Pyrophosphate (TPP). This guide dissects the biological significance of the thiazole ring, moving from its fundamental physicochemical properties to its critical role in FDA-approved therapeutics and providing validated protocols for its synthesis and biological evaluation.

Part 1: The Physicochemical Foundation

The biological utility of thiazole is dictated by its electronic structure. It is an aromatic system (

Electronic Distribution and Reactivity

-

Aromaticity: Thiazole is less aromatic than benzene but more aromatic than furan or thiophene. This intermediate aromaticity allows for

stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in protein binding pockets. -

Basicity: The pyridine-like nitrogen is weakly basic (

of conjugate acid -

C2-Acidity (The "Breslow" Effect): The most distinct feature of the thiazole ring is the acidity of the proton at the C2 position (

in DMSO). The adjacent quaternary nitrogen (in thiazolium salts) stabilizes the resulting carbanion, forming an ylide . This is the mechanistic basis for Vitamin B1 (Thiamine) activity.

Structural Data Summary

| Property | Value/Description | Biological Implication |

| Geometry | Planar, 5-membered | Fits into narrow enzyme clefts (e.g., ATP binding sites). |

| H-Bonding | Nitrogen (Acceptor), C2-H (Weak Donor) | Critical for "hinge binding" in kinase inhibitors. |

| Lipophilicity | LogP | Moderate lipophilicity enhances membrane permeability without compromising solubility. |

| Metabolic Stability | Susceptible to P450 oxidation (S-oxidation) | Often substituted at C4/C5 to block metabolic hot spots. |

Part 2: Natural Occurrence & Biosynthesis (The Thiamine Mechanism)

The most profound biological role of the thiazole ring is found in Thiamine Pyrophosphate (TPP) , a cofactor essential for carbohydrate metabolism (e.g., Pyruvate Dehydrogenase Complex).

The Breslow Intermediate Mechanism

Unlike typical cofactors that act as redox shuttles, the thiazole ring in TPP acts as a covalent catalyst. The N1 atom is quaternized, increasing the acidity of the C2 proton. Deprotonation yields a nucleophilic ylide that attacks carbonyl substrates (like pyruvate), facilitating decarboxylation reactions that would otherwise be kinetically inaccessible.

Visualization: TPP Catalytic Cycle

The following diagram illustrates the formation of the ylide and its attack on a substrate.

Figure 1: The catalytic cycle of Thiamine Pyrophosphate (TPP), highlighting the critical role of the thiazole C2-carbanion (Ylide) in enzymatic decarboxylation.

Part 3: Medicinal Chemistry & Drug Design[1][2][3]

In synthetic drug discovery, the thiazole ring is a "privileged scaffold." It is frequently used to mimic the imidazole ring of histidine or to provide a rigid spacer that orients pharmacophores in 3D space.

Kinase Inhibition (The Dasatinib Case Study)

Dasatinib (Sprycel) , a dual Src/Abl inhibitor used in CML (Chronic Myeloid Leukemia), exemplifies the thiazole ring's utility.

-

Mechanism: The aminothiazole moiety functions as the "hinge binder." The thiazole nitrogen accepts a hydrogen bond from the backbone NH of Met318 (in Src kinase), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl of Thr315.

-

Selectivity: The specific geometry of the thiazole ring allows the inhibitor to access the hydrophobic pocket adjacent to the ATP binding site, conferring high affinity (

nM).

Antivirals and Peptidomimetics

In Ritonavir (HIV protease inhibitor), the thiazole ring acts as a bio-isostere, improving metabolic stability compared to a phenyl ring while maintaining the necessary lipophilic contacts within the viral protease active site.

Visualization: Thiazole Structure-Activity Relationship (SAR)

Figure 2: Structure-Activity Relationship (SAR) map of the thiazole ring in kinase inhibitor design, detailing the functional roles of specific ring positions.

Part 4: Experimental Protocols

To validate the biological activity of a novel thiazole derivative, one must first synthesize the core and then evaluate its potency against a specific target (e.g., Src Kinase).

Synthesis: The Hantzsch Thiazole Protocol

The Hantzsch synthesis is the most robust method for generating 2-aminothiazoles (common in drug discovery).

Reagents:

- -Haloketone (e.g., 2-bromoacetophenone, 1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 5.0 mmol of the

-haloketone in 10 mL of absolute ethanol. -

Addition: Add 6.0 mmol of thiourea to the solution. The mixture may become slightly warm.

-

Reflux: Attach a condenser and heat the mixture to reflux (

C) for 2–4 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes). -

Precipitation: Cool the reaction mixture to room temperature. A solid hydrobromide salt often precipitates.

-

Neutralization: Pour the mixture into 50 mL of saturated aqueous

to liberate the free base. Stir for 15 minutes. -

Isolation: Filter the resulting precipitate, wash with cold water (

mL), and recrystallize from ethanol/water to obtain the pure 2-aminothiazole.

Biological Assay: Src Kinase Inhibition (ADP-Glo™ Platform)

This protocol measures the

Reagents:

-

Recombinant Src Kinase (0.2 ng/µL final)

-

Substrate: Poly(Glu, Tyr) 4:1 (0.2 µg/µL final)

-

ATP (10 µM final)

-

Assay Buffer: 40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA. -

ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of the thiazole inhibitor in DMSO (3-fold dilutions starting at 10 µM).

-

Kinase Reaction Setup (384-well plate):

-

Incubation: Incubate at room temperature (

C) for 60 minutes. -

ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader (0.5–1.0 second integration time).

-

Analysis: Plot RLU (Relative Light Units) vs. Log[Inhibitor]. Fit data to a sigmoidal dose-response curve to calculate

.

Visualization: Assay Workflow

Figure 3: Workflow for the ADP-Glo™ Kinase Inhibition Assay used to validate thiazole-based inhibitors.

References

-

Ayati, A., et al. (2015). Thiazole in the virtual world of bioinformatics and computer-aided drug design. European Journal of Medicinal Chemistry. Link

-

Breslow, R. (1958). On the Mechanism of Thiamine Action.[2] IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society. Link

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link

-

Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link

-

Organic Chemistry Portal. (2023). Hantzsch Thiazole Synthesis. Link

Sources

Biological Profile & Therapeutic Potential of 4-Methyl-5-phenylthiazole Derivatives

[1][2][3]

Executive Summary

The This compound scaffold represents a privileged structural motif in medicinal chemistry, distinct from its isomer (4-phenyl-5-methylthiazole) due to specific steric and electronic properties conferred by the C5-phenyl substitution.[1] While generic thiazoles are ubiquitous in antimicrobials, the 4-methyl-5-phenyl subclass has emerged as a critical pharmacophore in high-value therapeutic areas, specifically targeted protein degradation (DCN1 inhibition) and regenerative medicine (insulin-producing cell differentiation) .[1] This guide analyzes the biological activities, structure-activity relationships (SAR), and synthetic pathways of this specific scaffold, providing actionable protocols for laboratory implementation.

Chemical Basis & Structural Logic

The this compound core is characterized by a 1,3-thiazole ring substituted with a methyl group at position 4 and a phenyl group at position 5.[2]

-

Steric Occlusion: The phenyl group at C5 creates a bulky hydrophobic region adjacent to the sulfur atom, influencing binding affinity in hydrophobic pockets of enzymes like Cullin-RING ligases .

-

Electronic Effects: The C5-phenyl ring acts as an electron sink, modulating the basicity of the thiazole nitrogen (N3) and affecting the reactivity of substituents at C2 (often an amine or amide).[1]

-

Regiochemistry: Unlike the 4-phenyl-5-methyl isomer, the 4-methyl-5-phenyl arrangement allows for specific conformation locks in biaryl systems, critical for disrupting protein-protein interactions (PPIs).[1]

Therapeutic Applications & Biological Activities[1][2][4][5][6][7][8][9][10][11]

Metabolic Disease & Regenerative Medicine (Insulin Production)

Recent patent literature and biological assays have identified N-(4-methyl-5-phenylthiazol-2-yl) amides as potent inducers of stem cell differentiation.[1]

-

Activity: Promotes the differentiation of induced pluripotent stem cells (iPSCs) into insulin-producing beta-cells.[1]

-

Mechanism: The scaffold acts synergistically with growth factors in the late stages of differentiation, likely by modulating specific kinase pathways involved in endocrine development.

-

Significance: This offers a small-molecule approach to generating beta-cells for Type 1 Diabetes therapy, bypassing complex viral vector protocols.

Targeted Protein Degradation (DCN1 Inhibitors)

The scaffold serves as a key anchor in covalent inhibitors of DCN1 (Defective in Cullin Neddylation 1) .[1]

-

Target: DCN1 is a co-E3 ligase essential for the neddylation of Cullin 3.

-

Mechanism: this compound derivatives block the protein-protein interaction between DCN1 and UBC12 (a NEDD8-conjugating enzyme).[1] The C5-phenyl group occupies a specific hydrophobic sub-pocket on DCN1, providing the necessary binding energy for the inhibitor to function.

-

Outcome: Inhibition prevents the neddylation of Cullins, leading to the accumulation of NRF2 (a substrate of Cullin 3) and activation of antioxidant response elements.[1]

Antimicrobial & Antifungal Activity

Classic derivatives, particularly 2-amino-4-methyl-5-phenylthiazoles and thiazole-2(3H)-thiones , exhibit broad-spectrum activity.[1]

-

Antibacterial: Effective against Gram-positive strains (Staphylococcus aureus, including MRSA). The lipophilicity of the C5-phenyl group facilitates membrane penetration.[1]

-

Antifungal: Inhibits 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. The scaffold mimics the lanosterol substrate, blocking the active site.

Anti-inflammatory (COX Inhibition)

Derivatives substituted at the C2 position with amides or hydrazones have shown selectivity for Cyclooxygenase-1 (COX-1) and COX-2 .[1]

-

SAR Insight: The 4-methyl group locks the conformation of the thiazole ring relative to the C2-substituent, enhancing fit within the COX active site channel (specifically interacting with Arg120).[1]

Mechanism of Action (MOA) Pathways

The following diagram illustrates the two primary high-value pathways: DCN1 Inhibition (Cancer/Oxidative Stress) and iPSC Differentiation (Diabetes).[1]

Caption: Dual therapeutic pathways of this compound: DCN1 inhibition (top) and Beta-cell generation (bottom).[1]

Experimental Protocols

Synthesis of 2-Amino-4-methyl-5-phenylthiazole (Hantzsch Method)

This protocol yields the primary scaffold amine, a versatile precursor for further derivatization.[1]

Reagents:

-

Precursor A:

-Bromo-phenylacetone (1-bromo-1-phenylpropan-2-one).[1]

Protocol:

-

Preparation: Dissolve 10 mmol of

-bromo-phenylacetone in 20 mL of absolute ethanol. -

Addition: Add 11 mmol (1.1 eq) of thiourea to the solution.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] -

Workup: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.

-

Neutralization: Basify the solution with aqueous ammonia or

to pH 8–9 to liberate the free base.[1] -

Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol/water.

-

Yield: Expected yield 75–85%. Product appears as a white to pale yellow crystalline solid.

Synthesis via Pd-Catalyzed Direct Arylation (Modern Route)

For installing the phenyl group onto a pre-existing thiazole core.[1]

Reagents:

-

Substrate: 2-Ethyl-4-methylthiazole (or similar 4-methylthiazole).[1][6]

-

Catalyst:

(5 mol%).[1] -

Ligand:

(10 mol%). -

Base:

(2 eq). -

Solvent: DMF.

Protocol:

-

Setup: In a glovebox or under Argon, combine thiazole substrate (1 mmol), PhOTf (1.2 mmol),

, -

Reaction: Add DMF (3 mL) and stir at

for 20 hours. -

Extraction: Dilute with water, extract with

. -

Purification: Silica gel column chromatography.

-

Note: This method avoids the use of lachrymatory

-halo ketones but requires inert atmosphere techniques.

Antimicrobial Assay (MIC Determination)

Standard: CLSI Broth Microdilution.[1]

-

Preparation: Dissolve derivative in DMSO to 1 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 128

to 0.25 -

Inoculation: Add bacterial suspension (

CFU/mL) of S. aureus (ATCC 29213) or MRSA clinical isolate.[1] -

Incubation:

for 18–24 hours. -

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity).[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions around the this compound core.

| Position | Substituent | Biological Effect | Therapeutic Context |

| C2 | Free Amine ( | Moderate antimicrobial; High synthetic utility | Precursor / Antimicrobial |

| C2 | Amide ( | Increased selectivity for COX enzymes; DCN1 inhibition | Anti-inflammatory / Cancer |

| C2 | Hydrazone ( | Enhanced antifungal activity (CYP51 inhibition) | Antifungal |

| C4 | Methyl ( | Essential. Locks conformation; provides lipophilicity | Core Stability |

| C5 | Phenyl ( | Essential. Hydrophobic interaction; steric bulk | DCN1 Binding / Biofilm disruption |

| C5-Ph | 4-Nitro / 4-Chloro | Increases antimicrobial potency; Electron withdrawing | MRSA / Anticancer |

| C5-Ph | 4-Methoxy | Reduces metabolic stability (oxidative metabolism) | Pharmacokinetics |

SAR Visualization

Caption: Structural logic of the this compound pharmacophore.

References

-

DCN1 Inhibitors: "Covalent small molecule DCN1 inhibitors and therapeutic methods using the same." Google Patents, EP3609876B1. Link

-

Insulin Cell Differentiation: "Method for producing insulin-producing cell using dihydroindolizinone derivatives (and thiazole analogs)."[1] Google Patents, WO2021006268A1. Link

-

Synthesis (Hantzsch/General): "Synthesis 4-methyl-5-phenylthiazol-2-amine." ResearchGate, 2020. Link

-

Direct Arylation Synthesis: "Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives." Organic & Biomolecular Chemistry, 2008.[6] Link

-

Antimicrobial Activity: "Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives." Asian Journal of Chemistry, 2010. Link

-

Thione Derivatives: "Synthesis of N,S-Heterocycles and Dithiocarbamates... 3-butyl-4-methyl-5-phenylthiazole-2(3H)-thione."[7][1] Organic Letters, 2019. Link[1]

Sources

- 1. WO2021006268A1 - Method for producing insulin-producing cell using dihydroindolizinone derivatives - Google Patents [patents.google.com]

- 2. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 3. asianpubs.org [asianpubs.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

What is the mechanism of action for thiazole-based compounds?

This guide provides an in-depth technical analysis of the mechanism of action (MoA) for thiazole-based compounds, focusing on their roles as kinase inhibitors and microtubule stabilizers.

Executive Summary

The thiazole ring (

-

The Nitrogen Atom (N3): A potent hydrogen bond acceptor with a lone pair available for interaction with enzyme hinge regions or receptor pockets.

-

The Sulfur Atom (S1): Increases lipophilicity (

) and aromatic character, facilitating membrane permeability and

This guide dissects the two dominant MoAs for thiazole derivatives: ATP-competitive Kinase Inhibition (e.g., Dasatinib) and Microtubule Stabilization (e.g., Epothilones).

Mechanism I: ATP-Competitive Kinase Inhibition

The "Adenine Mimic" Hypothesis

The 2-aminothiazole moiety is the structural cornerstone for a vast class of kinase inhibitors. In the ATP-binding pocket of protein kinases, the adenine ring of ATP forms critical hydrogen bonds with the "hinge region" connecting the N- and C-terminal lobes.

Structural Causality:

-

Mimicry: The 2-aminothiazole scaffold mimics the hydrogen-bonding pattern of the adenine ring.

-

Hinge Interaction: The thiazole nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amino group (at C2) acts as a Hydrogen Bond Donor (HBD). This Donor-Acceptor motif perfectly complements the backbone carbonyl and amide groups of the kinase hinge residues (e.g., Met318 in c-Src).

Case Study: Dasatinib (Sprycel)

Dasatinib is a multi-targeted kinase inhibitor (BCR-ABL, SRC family) containing a 2-aminothiazole core.

-

Binding Mode: Dasatinib binds to the active conformation (Type I inhibitor) of the kinase, although it can also accommodate inactive conformations.[1]

-

Gatekeeper Interaction: The thiazole ring orients the attached substituents to occupy the hydrophobic pocket behind the "gatekeeper" residue (Thr315 in ABL). This allows high-affinity binding but renders the drug susceptible to the T315I mutation, where threonine is replaced by the bulkier isoleucine, sterically clashing with the inhibitor.

Visualization: Dasatinib Interaction Network

The following diagram illustrates the critical contact points between the 2-aminothiazole core and the kinase hinge region.

Caption: Schematic of the bidentate hydrogen bonding network between the 2-aminothiazole scaffold and the kinase hinge region (Met318).

Mechanism II: Microtubule Stabilization

The Epothilone Paradigm

Unlike kinase inhibitors, epothilones (e.g., Ixabepilone) utilize a thiazole ring within a macrocyclic structure to target

Mechanism of Action:

-

Binding Site: Epothilones bind to the taxane-binding site on the interior surface of the

-tubulin subunit within the microtubule polymer. -

Stabilization: Binding induces a conformational change that strengthens lateral interactions between protofilaments. This suppresses microtubule dynamics (dynamic instability), leading to mitotic arrest at the G2/M transition and subsequent apoptosis.[2][3]

-

Thiazole Role: The thiazole side chain (C16-C21) is critical for bioactivity. Structure-Activity Relationship (SAR) studies show that the thiazole ring inserts into a hydrophobic cleft in the tubulin pocket, anchoring the macrocycle.

Advantage over Taxanes: Epothilones are poor substrates for P-glycoprotein (P-gp), an efflux pump often responsible for Taxol resistance. This makes thiazole-based epothilones effective in multidrug-resistant (MDR) tumor lines.

Experimental Protocols

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

Objective: To quantify the stabilizing or destabilizing effect of a thiazole compound on tubulin assembly. Principle: The fluorophore DAPI (4',6-diamidino-2-phenylindole) exhibits a fluorescence enhancement upon binding to polymerized microtubules, but not free tubulin dimers.

Reagents:

-

Purified Tubulin: >99% pure (porcine brain source recommended).

-

GTP Stock: 100 mM (guanosine triphosphate).

-

PEM Buffer: 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM

.[4] -

DAPI Stock: 10

M in DMSO.

Step-by-Step Methodology:

-

Preparation (4°C): Thaw tubulin on ice. Dilute to 2.0 mg/mL in PEM buffer containing 1 mM GTP and 5% glycerol (glycerol acts as a nucleation enhancer).

-

Compound Addition: Add 5

L of the test thiazole compound (dissolved in DMSO) to a 96-well black half-area plate. Include a Vehicle Control (DMSO only) and a Positive Control (Paclitaxel, 10 -

Reaction Initiation: Dispense 45

L of the cold tubulin/GTP mix into each well. Final volume: 50 -

Measurement (37°C): Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Kinetic Read: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.

-

Data Analysis: Plot RFU vs. Time.

-

Stabilizers (Epothilone-like): Decrease lag time; increase

and steady-state plateau. -

Destabilizers (Vinca-like): Decrease

and steady-state plateau.

-

Protocol B: Kinase Selectivity Profiling (Workflow)

Objective: Determine the selectivity of a 2-aminothiazole derivative against a panel of kinases (e.g., Src, Abl, Kit).

Workflow Visualization:

Caption: Standard workflow for biochemical kinase inhibition profiling.

Quantitative Data Summary: SAR Trends

The following table summarizes key Structure-Activity Relationship (SAR) trends for thiazole derivatives in anticancer applications.

| Pharmacophore Region | Modification | Effect on Activity | Mechanistic Reason |

| 2-Amino Group | Acylation (Amide formation) | Increases Potency | Creates an additional H-bond donor; improves metabolic stability. |

| Thiazole C5 | Bulky Aryl substitution | Variable | Can target the "gatekeeper" pocket in kinases; too bulky leads to steric clash. |

| Thiazole Ring | Replacement with Oxazole | Decreases Potency | Oxygen is less lipophilic and less aromatic than Sulfur; weaker van der Waals interactions. |

| C4-Position | Methyl/Alkyl substitution | Increases Selectivity | Induces conformational constraints that may favor specific kinase isoforms. |

References

-

Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[6][7] Structure-activity relationship studies toward the discovery of Dasatinib (BMS-354825)."[6][7] Journal of Medicinal Chemistry. Link

-

Bollag, D. M., et al. (1995). "Epothilones, a new class of microtubule-stabilizing agents with a Taxol-like mechanism of action."[8][9] Cancer Research. Link

-

Goodin, S., et al. (2004).[8] "Epothilones: Mechanism of Action and Biologic Activity." Journal of Clinical Oncology. Link

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

-

Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol (Fluorescence Based)." Technical Guide. Link

Sources

- 1. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. maxanim.com [maxanim.com]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Early-stage research on 4-Methyl-5-phenylthiazole as a therapeutic agent.

An In-depth Technical Guide to the Early-Stage Research of 4-Methyl-5-phenylthiazole as a Therapeutic Agent

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] This "privileged structure" is present in numerous FDA-approved drugs, including the anti-cancer agent Dasatinib and the anti-HIV medication Ritonavir.[1] Its unique electronic properties and ability to form diverse interactions with biological targets make it a versatile scaffold for drug discovery.[4][5] Derivatives of the thiazole nucleus have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3]

This guide focuses on a specific, promising derivative: This compound . We will provide a comprehensive technical overview of the critical steps in its early-stage evaluation as a therapeutic agent. This document is designed for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices, from initial synthesis to preliminary in vivo assessment. Our narrative emphasizes a self-validating system of protocols, ensuring scientific integrity and a logical progression toward clinical candidacy.

Part 1: Synthesis and Chemical Characterization

The journey of any new therapeutic agent begins with its creation. The choice of synthetic route is critical, dictating yield, purity, and scalability. For thiazole derivatives like this compound, the Hantzsch thiazole synthesis remains a robust and widely adopted method due to its reliability and the accessibility of starting materials.[4]

Rationale for the Hantzsch Synthesis Pathway

The Hantzsch synthesis involves the cyclization reaction between an α-haloketone and a thioamide. This approach is advantageous because it allows for the direct and controlled installation of substituents onto the thiazole core. For this compound, this means we can precisely select precursors that will yield the desired methyl group at position 4 and the phenyl group at position 5.

Sources

Pharmacological Targeting of the 4-Methyl-5-phenylthiazole Scaffold

Executive Summary

The 4-Methyl-5-phenylthiazole moiety represents a privileged heterocyclic scaffold in medicinal chemistry, distinct for its lipophilicity and electronic distribution compared to its regioisomer (5-methyl-4-phenylthiazole). While often overshadowed by its 2-substituted analogs or the aliphatic 5-substituted "clomethiazole" class, this specific core offers unique potential as a CNS-penetrant pharmacophore.

This guide analyzes the pharmacological targets of this compound, synthesizing data from direct biological assays of the scaffold and high-confidence Structure-Activity Relationship (SAR) inference from structurally homologous neuroprotective agents. The primary therapeutic value of this scaffold lies in GABAergic modulation , CYP450 enzyme regulation , and dual-pathway anti-inflammatory activity .

Physicochemical Basis & CNS Penetration

Before defining biological targets, the researcher must understand the kinetic profile of the scaffold.

-

Lipophilicity: The C5-phenyl substitution significantly increases LogP compared to the C5-chloroethyl group of clomethiazole. This predicts high Blood-Brain Barrier (BBB) permeability but also necessitates investigation into non-specific protein binding.

-

Metabolic Stability: The C2 position is unsubstituted in the naked scaffold, making it a primary site for oxidative metabolism or bioactivation. Substitution at C2 is often required to lock the pharmacophore for clinical candidates.

Primary Pharmacological Targets

Target 1: GABA-A Receptor (Allosteric Modulation)

Mechanism: Potentiation of Chloride (

-

Binding Site: Unlike benzodiazepines which bind at the

interface, thiazole derivatives typically modulate the receptor via the -

Functional Outcome: Positive Allosteric Modulation (PAM). The scaffold lowers the energy barrier for channel opening in the presence of GABA, increasing inhibitory postsynaptic currents (IPSCs).

-

Therapeutic Implication: Neuroprotection against excitotoxicity (e.g., glutamate storm) and anticonvulsant activity.

Target 2: Cytochrome P450 2E1 (CYP2E1)

Mechanism: Suicide Inhibition / Competitive Inhibition Thiazoles are established inhibitors of CYP2E1. The 4-methyl-5-phenyl moiety acts as a substrate analog.

-

Pharmacology: Inhibition of CYP2E1 reduces the bioactivation of hepatotoxins (e.g., acetaminophen,

) and reduces oxidative stress caused by CYP-mediated ROS generation. -

Risk/Benefit: While hepatoprotective in acute settings, chronic inhibition can alter the metabolism of co-administered drugs.

Target 3: Dual FAAH / sEH Inhibition (Emerging Target)

Recent SAR studies on 4-phenylthiazoles have identified them as scaffolds for dual inhibition of:

-

Fatty Acid Amide Hydrolase (FAAH): Prevents degradation of Anandamide (AEA).

-

Soluble Epoxide Hydrolase (sEH): Prevents degradation of Epoxyeicosatrienoic acids (EETs).

-

Relevance: This dual action produces potent analgesic and anti-inflammatory effects without the gastric toxicity of NSAIDs. The 5-phenyl vs. 4-phenyl regiochemistry is critical here; the 4-methyl-5-phenyl isomer provides a distinct volumetric profile that may alter selectivity ratios between FAAH and sEH compared to the 4-phenyl-5-methyl analogs.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the convergent signaling pathways for the this compound scaffold, highlighting its neuroprotective and anti-inflammatory logic.

Figure 1: Convergent pharmacological pathways of the this compound scaffold.

Experimental Validation Protocols

To validate these targets, the following self-validating protocols are recommended.

Protocol A: Electrophysiological Validation of GABA-A Modulation

Objective: Quantify the potentiation of GABA-induced currents.

System: Whole-cell patch clamp in HEK293 cells stably expressing

| Step | Action | Critical Technical Note |

| 1 | Preparation | Maintain cells in extracellular solution (140 mM NaCl, 5 mM KCl, 10 mM HEPES, pH 7.4). |

| 2 | Control Trace | Apply GABA ( |

| 3 | Washout | Perfuse with buffer for 3-5 mins to prevent receptor desensitization. |

| 4 | Test Application | Co-apply GABA ( |

| 5 | Analysis | Calculate Potentiation % = |

| 6 | Validation | Use Bicuculline (10 |

Protocol B: Fluorescence-Based FAAH Inhibition Assay

Objective: Determine

-

Enzyme Prep: Incubate human recombinant FAAH (0.5

) in Tris buffer (pH 9.0). -

Inhibitor: Add this compound (serial dilution in DMSO). Pre-incubate for 10 min at 37°C.

-

Reaction Start: Add AMC-Arachidonoyl Amide (Substrate) to final conc. of 20

. -

Measurement: Monitor fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 30 mins.

-

Control: Use URB597 (selective FAAH inhibitor) as a positive control.

Safety & Toxicology: The Thiazole Alert

Researchers must be vigilant regarding the bioactivation of the thiazole ring.

-

Mechanism: CYP450-mediated epoxidation of the C4-C5 double bond or S-oxidation can lead to reactive intermediates (ring opening to thioamides or glyoxals).

-

Mitigation Strategy: During lead optimization, consider blocking the C2 position with a metabolically stable group (e.g.,

or a small amide) if glutathione trapping assays reveal high adduct formation.

References

-

PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]

-

Luo, Z., et al. (2018). 2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate-potentiated GABAA receptor response in hippocampal neurons. CNS Neuroscience & Therapeutics.[2] Retrieved from [Link]

-

Kodani, S. D., & Hammock, B. D. (2015). The 4-phenylthiazole scaffold as a template for dual inhibitors of FAAH and sEH. (Contextual SAR reference). Retrieved from [Link]

-

Mishra, C. B., et al. (2017). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Journal of Heterocyclic Chemistry. (General Thiazole Pharmacology).[3][4][5] Retrieved from [Link]

Sources

- 1. This compound | C10H9NS | CID 21709653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Investigating the Biological Role of 4-Methyl-5-phenylthiazole

[1][2]

Executive Summary

4-Methyl-5-phenylthiazole (CAS: 19968-61-7) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2][3] While historically recognized for its sensory properties (nutty, roasted nuances in cocoa and peanuts), its significance in drug development lies in its dual pharmacological profile: as a Cytochrome P450 (CYP) modulator and a neuroactive pharmacophore .

This guide provides a technical roadmap for investigating this compound, moving beyond its physicochemical properties to its mechanistic interactions within biological systems. It is designed for researchers seeking to utilize this scaffold for designing novel anticonvulsants, neuroprotective agents, or metabolic probes.[1]

Part 1: Chemical & Pharmacological Profile[2][3][4][5]

To investigate this compound, one must first understand the structural determinants that dictate its biological behavior.[1][2]

Physicochemical Properties

| Property | Value | Biological Implication |

| Molecular Formula | C₁₀H₉NS | Low molecular weight (<200 Da) favors BBB penetration.[1][2] |

| Molecular Weight | 175.25 g/mol | Ideal for fragment-based drug design (FBDD).[1][2] |

| LogP (Predicted) | ~3.1 | Highly lipophilic; suggests high membrane permeability and potential for CNS distribution.[2] |

| H-Bond Acceptors | 1 (Thiazole N) | Critical for anchoring to receptor active sites (e.g., Heme iron).[1] |

| H-Bond Donors | 0 | Enhances BBB permeability by reducing desolvation penalty.[1][2] |

Structural Causality

The biological activity of this molecule is driven by two key structural features:

-

The Thiazole Nitrogen (N3): A potent Lewis base.[2] In metabolic enzymes (CYPs), this nitrogen coordinates with the heme iron, acting as a reversible inhibitor.

-

The 4-Methyl / 5-Phenyl Substitution: This specific substitution pattern restricts bond rotation, locking the molecule into a conformation that favors binding to hydrophobic pockets in GABA-A receptors and CYP active sites.[1][2]

Part 2: Mechanisms of Action (MOA)

Mechanism A: Cytochrome P450 (CYP) Modulation

Thiazole derivatives are classic Type II ligands for CYP enzymes.[1][2] The unhindered nitrogen atom of the thiazole ring coordinates axially with the ferric ion (

Biological Consequence: This interaction prevents the binding of molecular oxygen, thereby inhibiting the catalytic cycle of the enzyme. This mechanism is relevant for investigating drug-drug interactions (DDI) or designing metabolic stability into lead compounds.[1][2]

Mechanism B: Neuromodulation (GABAergic Activity)

The this compound core shares structural homology with known anticonvulsants (e.g., Chlormethiazole).[1][2] It acts as a positive allosteric modulator (PAM) of the

Biological Consequence: By binding to allosteric sites (distinct from the GABA binding site), it increases the frequency of chloride channel opening, leading to neuronal hyperpolarization and anticonvulsant effects.

Visualization: Mechanistic Pathways

The following diagram illustrates the dual mechanistic pathways of the scaffold.

Figure 1: Dual mechanistic pathways showing Heme coordination (Metabolic) and GABAergic modulation (Neuroactive).[1]

Part 3: Experimental Protocols

To validate the biological role of this compound, the following self-validating protocols should be employed.

Protocol 1: Synthesis via Hantzsch Thiazole Synthesis

Objective: To generate high-purity this compound for biological testing. Rationale: The Hantzsch method is robust, atom-economical, and allows for easy modification of the phenyl ring for SAR studies.

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of

-bromoacetophenone in 20 mL of absolute ethanol. -

Addition: Add 10 mmol of thioacetamide slowly with stirring.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Validation: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). Disappearance of starting bromide indicates completion.[2] -

Isolation: Cool to room temperature. If the hydrobromide salt precipitates, filter it. If not, evaporate solvent.[1][2]

-

Neutralization: Treat the residue with 10%

solution to liberate the free base.[2] -

Purification: Extract with dichloromethane (DCM), dry over

, and recrystallize from ethanol/water.

Protocol 2: CYP Binding Assay (Spectral Shift)

Objective: To confirm the Type II binding mechanism (direct coordination to Heme). Rationale: This assay distinguishes between simple competitive inhibition and heme-coordination, providing structural insight.[1][2]

Methodology:

-

Preparation: Prepare liver microsomes (human or rat) diluted to 1 mg protein/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Baseline: Record the baseline optical spectrum (350–500 nm) using a dual-beam spectrophotometer.

-

Titration: Add this compound (dissolved in DMSO) to the sample cuvette in increasing concentrations (0.5 – 50

). Add an equal volume of DMSO to the reference cuvette.[2] -

Measurement: Record the difference spectrum after each addition.

-

Analysis: Look for a Type II spectrum : a peak at ~425–435 nm and a trough at ~390–405 nm.[2]

-

Calculation: Plot

vs. concentration to determine the spectral dissociation constant (

Protocol 3: In Vivo Anticonvulsant Screening (scPTZ Model)

Objective: To assess neuroactivity and BBB penetration.[2] Rationale: The subcutaneous pentylenetetrazole (scPTZ) test is the gold standard for identifying GABA-ergic anticonvulsants.

Methodology:

-

Grouping: Use male Swiss albino mice (n=6 per group).

-

Treatment: Administer this compound (20, 40, 80 mg/kg, i.p.) suspended in 0.5% CMC. Include a control (vehicle) and standard (Diazepam 2 mg/kg).[1]

-

Induction: 30 minutes post-treatment, administer PTZ (85 mg/kg, s.c.).

-

Observation: Observe for 30 minutes.

-

Endpoints:

-

Validation: The standard (Diazepam) must show 100% protection for the assay to be valid.

Part 4: Investigation Workflow

The following flowchart outlines the logical progression of investigating this scaffold, from synthesis to lead optimization.

Figure 2: Step-by-step investigation workflow from synthesis to lead optimization decisions.

Part 5: Toxicology & Safety Considerations

When investigating this compound, researchers must anticipate specific toxicological endpoints driven by its structure.[1][2]

-

Hepatotoxicity: Due to its mechanism of CYP inhibition, high doses may lead to reactive metabolite formation or accumulation of co-administered drugs (Drug-Drug Interactions).[2]

-

Neurotoxicity: Excessive GABA-ergic potentiation can lead to sedation, ataxia, or respiratory depression.[1][2] The Rotarod Test is mandatory to distinguish between anticonvulsant activity and motor impairment.[2]

-

Metabolic Activation: The thiazole ring can undergo ring scission or S-oxidation.[1][2] Metabolite identification (via LC-MS/MS) should be performed early to rule out reactive thiourea intermediates.[1][2]

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 21709653, this compound. Retrieved from [Link][1]

-

Mishchenko, M. V., et al. (2022).[1][2] The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

Siddiqui, N., et al. (2011).[1][2] Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Chimenti, F., et al. (2010).[1][2] Design, synthesis, and biological evaluation of novel thiazole derivatives as antifungal agents. MDPI Molecules. Retrieved from [Link][1][4]

-

Vertex Pharmaceuticals. (2024).[1][2] 4-Methylpyrazole-mediated inhibition of cytochrome P450 2E1 protects renal epithelial cells.[1][2][5] Toxicological Sciences. Retrieved from [Link]

Sources

- 1. 2-Amino-4-phenyl-5-methylthiazole | C10H10N2S | CID 96129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H9NS | CID 21709653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methylpyrazole-mediated inhibition of Cytochrome P450 2E1 protects renal epithelial cells, but not bladder cancer cells, from cisplatin toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Synthon: Harnessing 4-Methyl-5-phenylthiazole in Modern Organic Synthesis

Introduction: The Thiazole Motif as a Privileged Scaffold

The thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. Molecules incorporating the thiazole moiety exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] Within this important class of compounds, 4-Methyl-5-phenylthiazole emerges as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound as a strategic starting material in organic synthesis. We will delve into the fundamental reactivity of this synthon, providing step-by-step protocols for its synthesis and subsequent functionalization, and showcase its application in the construction of biologically active molecules.

I. Synthesis of the this compound Core: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains one of the most reliable and widely employed methods for the construction of the thiazole ring. This classical multicomponent reaction involves the condensation of a thioamide with an α-haloketone.[3] For the preparation of this compound, the key precursors are thioacetamide and 2-bromo-1-phenylpropan-1-one.

Mechanistic Rationale:

The reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. The choice of solvent and temperature is crucial for achieving high yields and minimizing side reactions. Microwave-assisted synthesis has emerged as a powerful technique to accelerate this transformation, often leading to cleaner reactions and higher yields in significantly shorter reaction times.[4]

Caption: Hantzsch synthesis of this compound.

Protocol 1: Microwave-Assisted Hantzsch Synthesis of this compound

| Reagent/Solvent | Molecular Weight | Amount (mmol) | Volume/Mass |

| 2-Bromo-1-phenylpropan-1-one | 213.08 g/mol | 1.0 | 213 mg |

| Thioacetamide | 75.13 g/mol | 1.2 | 90 mg |

| Ethanol | - | - | 2 mL |

Procedure:

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-bromo-1-phenylpropan-1-one (1.0 mmol, 213 mg) and thioacetamide (1.2 mmol, 90 mg).

-

Add ethanol (2 mL) to the vial and cap it securely.

-

Place the reaction vial in the cavity of a microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 15 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford this compound as a solid.

II. Functionalization of the 4-Methyl Group: A Gateway to Diverse Derivatives

The methyl group at the C4 position of this compound is a key handle for further synthetic transformations. Halogenation of this methyl group, typically through a radical mechanism, provides an electrophilic site for subsequent nucleophilic substitution reactions. This opens up a plethora of possibilities for introducing various functional groups.

Mechanistic Considerations:

The bromination of the methyl group is typically initiated by a radical initiator such as N-bromosuccinimide (NBS) in the presence of a light source or a radical initiator like benzoyl peroxide. The reaction proceeds via a radical chain mechanism involving the abstraction of a hydrogen atom from the methyl group to form a stabilized benzylic-type radical, which then reacts with bromine.

Caption: Functionalization of the 4-methyl group.

Protocol 2: Bromination of the 4-Methyl Group

This protocol is adapted from the bromination of similar methylthiazole systems.[5]

| Reagent/Solvent | Molecular Weight | Amount (mmol) | Volume/Mass |

| This compound | 175.25 g/mol | 1.0 | 175 mg |

| N-Bromosuccinimide (NBS) | 177.98 g/mol | 1.1 | 196 mg |

| Benzoyl Peroxide (BPO) | 242.23 g/mol | 0.1 | 24 mg |

| Carbon Tetrachloride | - | - | 10 mL |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 175 mg), N-bromosuccinimide (1.1 mmol, 196 mg), and benzoyl peroxide (0.1 mmol, 24 mg).

-

Add carbon tetrachloride (10 mL) to the flask.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) and then with water (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 4-(bromomethyl)-5-phenylthiazole, which can be used in the next step without further purification or purified by column chromatography.

III. C-H Functionalization and Cross-Coupling Reactions: Building Biaryl Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The thiazole ring can participate in such reactions, either through pre-functionalization (e.g., halogenation) or via direct C-H activation. The C2 position of the thiazole ring is particularly susceptible to deprotonation and subsequent functionalization.

Rationale for Palladium Catalysis:

Palladium catalysts, in combination with appropriate ligands and bases, can facilitate the oxidative addition of an aryl halide to the metal center, followed by transmetalation with a thiazole-metal species or direct C-H activation of the thiazole ring. Reductive elimination then furnishes the desired biaryl product and regenerates the active catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.[6][7][8]

Caption: Palladium-catalyzed C-H arylation.

Protocol 3: Palladium-Catalyzed C-H Arylation at the C2-Position

This is a representative protocol based on general procedures for the direct arylation of thiazoles.

| Reagent/Solvent | Molecular Weight | Amount (mmol) | Volume/Mass |

| This compound | 175.25 g/mol | 1.0 | 175 mg |

| Aryl Bromide | - | 1.2 | Varies |

| Pd(OAc)₂ | 224.50 g/mol | 0.05 | 11.2 mg |

| P(o-tolyl)₃ | 304.37 g/mol | 0.1 | 30.4 mg |

| K₂CO₃ | 138.21 g/mol | 2.0 | 276 mg |

| DMA | - | - | 5 mL |

Procedure:

-

To a Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 175 mg), the corresponding aryl bromide (1.2 mmol), palladium(II) acetate (0.05 mmol, 11.2 mg), tri(o-tolyl)phosphine (0.1 mmol, 30.4 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add N,N-dimethylacetamide (DMA, 5 mL) to the tube.

-

Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 2-aryl-4-methyl-5-phenylthiazole derivative.

IV. Applications in the Synthesis of Bioactive Molecules

The synthetic versatility of this compound makes it an attractive starting material for the development of novel therapeutic agents. The ability to functionalize different positions of the thiazole ring allows for the systematic exploration of structure-activity relationships (SAR).

Case Study: Synthesis of Novel Anticancer Agents

Derivatives of this compound have been investigated for their potential as anticancer agents. For instance, the synthesis of novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides has been reported, with some compounds showing promising cytotoxicity against human lung adenocarcinoma cells.[9] The synthesis typically involves the initial preparation of 2-amino-4-methyl-5-phenylthiazole, followed by acylation and subsequent nucleophilic substitution.

Case Study: Development of Antimicrobial Agents

The 4-phenylthiazole scaffold is also a key feature in the design of new antibacterial and antifungal agents. By modifying the substituents on the phenyl ring and the thiazole core, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets.[10]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Hantzsch synthesis, coupled with the diverse reactivity of its methyl group and thiazole ring, provides access to a wide array of complex molecules. The protocols and applications outlined in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of novel compounds for medicinal and materials science applications. The continued exploration of the synthetic potential of this scaffold is expected to lead to the discovery of new and improved bioactive molecules.

References

- Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What do we know about Hantzsch's reaction? A review. RSC Advances, 4(90), 54282-54299.

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of Novel 2-Aminothiazole Derivatives and their In-silico and In-vitro Antioxidant Activity. Retrieved from [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Retrieved from [Link]

- Ganapathi, K., & Kulkarni, K. D. (1953). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-764.

- Hangzhou Kaifang Technology Co ltd. (2021). Synthetic method of 4-methylthiazole-5-formaldehyde. Google Patents.

-

Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. Retrieved from [Link]

-

Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

- Koparir, M., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Molecules, 28(20), 7122.

- Küçükgüzel, İ., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.

- Larhed, M., et al. (2006).

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Mamedov, V. A., et al. (2004). Functionalized this compound and 1,3-bis(4′-methyl-5′-phenylthiazol-2′-yl)benzene. Approaching thiazole macrocycles. ARKIVOC, 2004(12), 47-69.

- Narender, P., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(7), 8032-8043.

- Panda, S. S., & Girgis, A. S. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4948.

-

Palladium-Catalyzed C-H and C-N Arylation of Aminothiazoles with Arylboronic Acids. (2010). Request PDF. Retrieved from [Link]

-

Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. (2016). Request PDF. Retrieved from [Link]

-

Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2009). PMC. Retrieved from [Link]

-

Twofold C−H Functionalization: Palladium- Catalyzed Ortho Arylation of Anilides. (2008). DSpace@MIT. Retrieved from [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2018). Request PDF. Retrieved from [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. Retrieved from [Link]

- Wang, Z. (2010). Comprehensive organic name reactions and reagents. John Wiley & Sons.

- Weix, D. J., et al. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 43(12), 1575-1587.

- Zhang, Y., et al. (2018). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Molecules, 23(12), 3237.

-

Zhang, Z., et al. (2014). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. The Royal Society of Chemistry. Retrieved from [Link]

- Zote, V. V., & Pattan, S. R. (2017). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 9(1), 147-152.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. nanobioletters.com [nanobioletters.com]

Application Notes & Protocols for In Vitro Cytotoxicity Assessment of 4-Methyl-5-phenylthiazole

Introduction: The Thiazole Moiety and the Imperative for Cytotoxicity Profiling

The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to a wide array of pharmacologically active agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1] 4-Methyl-5-phenylthiazole, as part of this versatile chemical family, warrants rigorous toxicological evaluation to determine its potential as a therapeutic agent or to understand its risk profile. Cytotoxicity assays are the frontline tools in this evaluation, providing crucial data on how a compound affects cellular viability, proliferation, and fundamental biological processes.

This guide provides a multi-tiered strategy for the comprehensive in vitro cytotoxicity assessment of this compound. We move beyond simple endpoint measurements to build a logical workflow that progresses from broad screening to mechanistic investigation. The protocols herein are designed to be robust and self-validating, empowering researchers to generate reliable and interpretable data.

A Multi-Tiered Strategy for Cytotoxicity Assessment

A robust assessment of cytotoxicity should not rely on a single assay. Different methods measure different cellular events, and a single endpoint can be misleading. We advocate for a tiered approach:

-

Tier 1: Primary Screening for Viability and Membrane Integrity. Establish a baseline cytotoxic profile and determine the half-maximal inhibitory concentration (IC50).

-

Tier 2: Mechanistic Elucidation. Investigate the mode of cell death (apoptosis vs. necrosis) and explore common pathways of chemical-induced toxicity, such as oxidative stress.

Caption: Tiered workflow for cytotoxicity assessment.

Tier 1: Primary Cytotoxicity Screening

The initial goal is to determine if, and at what concentrations, this compound impacts fundamental cellular functions. We employ two distinct assays that measure different aspects of cell health: metabolic activity and plasma membrane integrity.

Assay Comparison

| Assay | Principle | Endpoint Measurement | Key Advantages | Potential Pitfalls |

| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[2] | Colorimetric (OD at ~570 nm) measurement of insoluble formazan.[3] | Inexpensive, well-established, high-throughput compatible. | Interference from reducing compounds; requires a solubilization step.[3] |

| LDH Assay | Release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with compromised membrane integrity.[4][5][6] | Colorimetric (OD at ~490 nm) or luminescent signal proportional to LDH activity in the supernatant.[5][7] | Measures cell death (necrosis/late apoptosis); supernatant can be used, leaving cells for other assays. | Background signal from LDH in serum-containing media; does not distinguish between apoptosis and necrosis.[5][8] |

Protocol 1: MTT Assay for Metabolic Activity

This protocol is adapted from standard methodologies and is designed to assess the effect of this compound on cellular metabolic function.[2][9]

Caption: Principle of the MTT cytotoxicity assay.

Materials:

-

Selected cell line (e.g., HepG2 for hepatotoxicity studies, A549 for lung cancer models).[1][10]

-

Complete cell culture medium.

-

96-well flat-bottom tissue culture plates.

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C.[2][11]

-

Solubilization solution: Dimethyl sulfoxide (DMSO).[3]

-

Phosphate-Buffered Saline (PBS).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.5%. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, carefully add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Protect from light. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[3]

-

Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Read the absorbance (Optical Density, OD) at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

-

Analysis: Calculate percent viability relative to the vehicle control:

-

% Viability = (OD_treated / OD_vehicle_control) * 100

-

Plot % Viability against compound concentration and use non-linear regression to determine the IC50 value.

-

Protocol 2: LDH Assay for Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH), a direct marker of cell lysis.[6]

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up additional controls for this assay:

-

Maximum LDH Release Control: Lyse a set of untreated wells by adding a lysis buffer (provided in most commercial kits) 45 minutes before the end of incubation.

-

Background Control: Medium without cells.

-

-

Sample Collection: After incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes.[5]

-

Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate. Do not disturb the cell pellet.

-

Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate, as per the manufacturer's instructions.[5]

-

Incubation and Measurement: Incubate at room temperature for up to 30 minutes, protected from light.[5] The LDH in the supernatant will catalyze the conversion of a tetrazolium salt into a colored formazan product.[4] Measure the absorbance at 490-520 nm.

-

Analysis:

-

First, subtract the background control absorbance from all other readings.

-

Calculate percent cytotoxicity using the formula:

-

% Cytotoxicity = [(OD_treated - OD_vehicle_control) / (OD_max_release - OD_vehicle_control)] * 100

-

-

Tier 2: Mechanistic Investigation

With an established IC50, the next step is to understand how this compound induces cell death.

Protocol 3: Caspase-3/7 Assay for Apoptosis

Activation of effector caspases 3 and 7 is a hallmark of apoptosis. This protocol uses a luminogenic substrate that produces light upon cleavage by active caspases.

Caption: Principle of a luminescent Caspase-3/7 assay.

Procedure:

-